N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide, also known as BMT-047, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess potent anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of various inflammatory disorders.
Wirkmechanismus
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the inflammatory response. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in serum and tissues. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In addition, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to exhibit potent analgesic effects in various animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide is its potent anti-inflammatory and analgesic properties. This makes it a potential therapeutic agent for the treatment of various inflammatory disorders. However, there are also some limitations to using N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide. One potential direction is to investigate its potential therapeutic effects in various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a novel analgesic agent for the treatment of chronic pain. Further research is also needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide and its potential side effects. Finally, the development of more potent and selective analogs of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide could lead to the discovery of even more effective anti-inflammatory and analgesic agents.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide involves the reaction of 4-bromo-3-methylbenzoic acid with N-methylthiourea to form N-(4-bromo-3-methylphenyl)-N-methylthiourea. This intermediate is then reacted with thionyl chloride to form N-(4-bromo-3-methylphenyl)-N-methylisothiourea. Finally, this compound is reacted with thien-2-ylsulfonyl chloride to form the desired product, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In addition, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to exhibit potent analgesic effects in various animal models of pain.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S2/c1-10-8-11(5-6-12(10)15)16-13(18)9-17(2)22(19,20)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCMCGZEBKHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.